For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,3-Dichloro-2-propanol (CAS 96-23-1)
Foreword
1,3-Dichloro-2-propanol (1,3-DCP), a chlorinated propanol with the CAS number 96-23-1, is a significant chemical intermediate and a known food contaminant. Its toxicological profile and carcinogenic potential necessitate a thorough understanding of its properties. This technical guide provides a comprehensive overview of 1,3-DCP, consolidating its physicochemical characteristics, toxicological data, metabolic pathways, and analytical methodologies. The information is presented to support research, safety assessment, and professionals in the field of drug development.
Physicochemical Properties
1,3-Dichloro-2-propanol is a colorless to yellow, slightly viscous liquid with an ethereal odor.[1] It is denser than water and is slightly soluble in water.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃H₆Cl₂O | [1] |
| Molecular Weight | 128.98 g/mol | [1] |
| CAS Number | 96-23-1 | [1] |
| Appearance | Colorless to yellow slightly viscous liquid with an ethereal odor | [1][2][3] |
| Density | 1.351 g/mL at 25 °C | [4] |
| Boiling Point | 174.3 °C at 760 mmHg | [1][2][5] |
| Melting Point | -4 °C | [5][6] |
| Water Solubility | 110 g/L at 20 °C; Soluble in 10 parts water | [5][7] |
| Vapor Pressure | 0.75 mmHg at 20 °C | [1] |
| Refractive Index | n20/D 1.483 | [2] |
Toxicological Profile
1,3-DCP is classified as a toxic substance and is considered possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[8] Its toxicity is linked to its metabolic activation into reactive intermediates.[9]
Acute Toxicity
The compound is harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the eyes, skin, and respiratory tract.[1][10] High concentrations may induce narcotic effects and liver damage.[10][11]
| Route of Exposure | Species | LD50/LC50 Value | References |
| Oral | Rat | 81 - 140 mg/kg | [5][10][12] |
| Oral | Mouse | 25 - 93 mg/kg | [10] |
| Dermal | Rabbit | 590 - 800 mg/kg | [10][12] |
| Inhalation | Rat | LC50: 0.66 mg/L (4 h) | [12] |
Carcinogenicity and Genotoxicity
There is sufficient evidence in experimental animals for the carcinogenicity of 1,3-dichloro-2-propanol.[8] Studies in rats have shown increased incidences of tumors in the tongue, liver, kidneys, and thyroid.[8][13] While in-vivo genotoxicity data is limited and has shown negative results, 1,3-DCP is mutagenic in in-vitro tests.[8][14] This genotoxicity is believed to be mediated by its reactive metabolites.[9] The mechanism of carcinogenesis is not fully established, but a genotoxic mode of action cannot be excluded.[14]
Metabolism and Mechanism of Toxicity
The toxicity of 1,3-DCP is primarily attributed to its metabolic activation. A proposed pathway involves its conversion to the reactive intermediate epichlorohydrin.[12][15] This intermediate can then conjugate with glutathione or be hydrolyzed. Oxidation of 1,3-DCP can also lead to the formation of dichloroacetone, a DNA-reactive metabolite.[8]
Industrial Applications
1,3-Dichloro-2-propanol is a high-production-volume chemical with several industrial uses:[13][15]
-
Chemical Intermediate: It is a key intermediate in the production of epichlorohydrin, which is used to make epoxy resins.[8] It is also used in the synthesis of glycerol, 1,3-dichloropropene (a soil fumigant), and 1,2,3-trichloropropane.[8][13]
-
Solvent: It serves as a solvent for hard resins, nitrocellulose, and in the manufacturing of photographic and Zapon lacquers.[5][8]
-
Other Uses: It has been used as a cement for celluloid and a binder for watercolors.[5][8] It also finds application in the production of plastics, textiles, and pharmaceuticals.[2][15]
Analytical Methodologies
The determination of 1,3-DCP, particularly in food and environmental samples, is crucial for safety assessment. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique.[16][17]
Experimental Protocol: GC-MS Determination of 1,3-DCP in Water
This protocol outlines a general procedure for the analysis of 1,3-DCP in a water matrix.[17][18]
1. Sample Preparation (Liquid-Liquid Extraction): a. To a 10 mL water sample, add a known amount of an internal standard (e.g., 1,3-DCP-d5).[17][18] b. Add 2 mL of ethyl acetate and vortex for 1 minute to perform liquid-liquid extraction.[17][18] c. Allow the layers to separate. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. e. Pass the organic extract through anhydrous sodium sulfate to remove any residual water.[18]
2. Derivatization (Optional but Recommended): a. For improved chromatographic performance and sensitivity, derivatization can be performed. A common derivatizing agent is heptafluorobutyrylimidazole (HFBI).[12] b. Add the derivatizing agent to the extract and heat as required by the specific method.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 1,3-DCP and the internal standard for enhanced sensitivity and selectivity.
4. Quantification: a. Create a calibration curve using standards of known concentrations. b. The concentration of 1,3-DCP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloro-2-propanol | 96-23-1 [chemicalbook.com]
- 3. 1,3-DICHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,3-二氯丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,3-Dichloro-2-propanol [drugfuture.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]
- 8. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]
- 12. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. WHO | JECFA [apps.who.int]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
